2-Fluoro-5-methylphenylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGNBWWSNXFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Significance of Arylacetonitriles As Versatile Synthetic Precursors
Arylacetonitriles, which are derivatives of acetonitrile (B52724) with an aryl group substitution, are highly valued in organic synthesis for their adaptability. researchgate.net Their importance stems from their capacity to act as foundational building blocks for a wide range of more complex molecules. researchgate.netacs.org The nitrile group, a key feature of these compounds, is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, amides, and ketones. researchgate.netacs.org This synthetic flexibility makes arylacetonitriles crucial intermediates in the preparation of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net
The academic interest in arylacetonitriles is further amplified by their role in carbon-carbon bond-forming reactions. The acidic nature of the α-hydrogen atoms allows for the generation of a carbanion, which can then participate in various nucleophilic addition and substitution reactions, enabling the extension of the carbon framework. acs.org Researchers continually explore new catalytic systems and reaction conditions to enhance the efficiency and selectivity of reactions involving arylacetonitriles, underscoring their sustained importance in the advancement of organic synthesis. acs.orgresearchgate.net
The Distinctive Role of Fluorine and Methyl Substituents in Modulating Chemical Reactivity and Stereoelectronic Properties
The introduction of fluorine and methyl groups onto the phenyl ring of phenylacetonitrile (B145931) significantly alters the molecule's electronic and steric landscape, thereby influencing its reactivity and physical properties.
The fluorine atom , being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. chemistryviews.orgrsc.org This effect can increase the acidity of the benzylic protons, potentially facilitating deprotonation and subsequent reactions. The presence of fluorine can also impact the molecule's conformation and metabolic stability, properties that are of particular interest in medicinal chemistry. chemistryviews.orgrsc.orgbeilstein-journals.org The carbon-fluorine bond is strong and can influence intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. researchgate.net
The methyl group , in contrast, is an electron-donating group through hyperconjugation and has a notable steric presence. nih.govnih.gov This "methyl effect" can influence the molecule's conformation by restricting rotation and can also direct the regioselectivity of certain reactions. nih.gov The interplay between the electron-withdrawing fluorine and the electron-donating methyl group in 2-Fluoro-5-methylphenylacetonitrile creates a unique electronic environment within the aromatic ring, which can be exploited in various synthetic transformations.
The following table summarizes the key properties of these substituents:
| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
| Fluorine | Strong -I (inductive) effect, weak +M (mesomeric) effect | Minimal steric hindrance | Increases acidity of adjacent C-H bonds, modulates electrophilicity of the aromatic ring |
| Methyl | Weak +I (inductive) effect, +H (hyperconjugation) effect | Significant steric bulk | Influences regioselectivity, can sterically hinder certain reaction pathways |
Research Trajectories and Objectives Pertaining to 2 Fluoro 5 Methylphenylacetonitrile in Advanced Organic Synthesis
Modern Synthetic Routes to Substituted Phenylacetonitriles
The construction of the arylacetonitrile framework has evolved from classical multi-step procedures to more efficient, direct functionalization approaches. These modern methods offer improvements in terms of atom economy, step efficiency, and the ability to introduce diverse functional groups.
Conventional Multistep Synthetic Protocols for Arylacetonitrile Construction
Traditional methods for synthesizing arylacetonitriles often involve multiple steps, starting from readily available precursors. One of the cornerstone methods is the Rosenmund-von Braun reaction , which facilitates the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. organic-chemistry.orgwikipedia.orgnumberanalytics.comnumberanalytics.comsynarchive.com This reaction is typically performed at high temperatures in a polar solvent. organic-chemistry.org For a molecule like this compound, a conventional approach could start from a corresponding 2-fluoro-5-methylbenzyl halide.
Another classical route involves the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt. For instance, 2-fluoro-5-methylbenzyl chloride can be reacted with a cyanide source like trimethylsilyl (B98337) cyanide, often catalyzed by a transition metal complex such as a nickel-based catalyst, to yield the desired arylacetonitrile. rsc.org These methods, while foundational, often require harsh reaction conditions and can be limited by functional group tolerance. organic-chemistry.org
| Reaction Name | Starting Material | Reagent | Key Features |
| Rosenmund-von Braun | Aryl Halide | Copper(I) Cyanide (CuCN) | High temperatures, polar solvents; classic method for aryl nitrile synthesis. organic-chemistry.orgwikipedia.org |
| Benzyl Halide Cyanation | Benzyl Halide | Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) | Nucleophilic substitution; can be catalyzed by transition metals like Nickel. rsc.org |
Direct Functionalization Approaches in Phenylacetonitrile (B145931) Synthesis
More recent synthetic strategies focus on the direct functionalization of C-H bonds, offering a more atom- and step-economical route to substituted phenylacetonitriles. These methods bypass the need for pre-functionalized starting materials like aryl halides or benzyl alcohols. researchgate.net
A prominent example is the transition metal-catalyzed α-arylation of a parent arylacetonitrile. polyu.edu.hkacs.orgresearchgate.net In this approach, the C-H bond at the α-position to the nitrile group is directly coupled with an aryl halide or pseudohalide. Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands like XPhos, have proven effective for this transformation, even with challenging substrates like aryl tosylates and mesylates. polyu.edu.hk This allows for the direct coupling of a phenylacetonitrile with a suitably substituted aryl partner to build more complex diarylacetonitrile structures.
Furthermore, direct C-H functionalization can be applied to the aromatic ring itself. While more challenging, methods are being developed that allow for the late-stage introduction of substituents onto the phenyl ring of a pre-formed phenylacetonitrile scaffold, guided by the directing effect of the nitrile group or other substituents. uni-muenchen.dersc.org These cutting-edge techniques represent the frontier of efficient and selective synthesis in this class of compounds.
Catalytic Strategies in the Preparation of this compound Scaffolds
Catalysis is central to the modern synthesis of complex organic molecules. For a target like this compound, catalytic methods offer unparalleled efficiency, selectivity, and functional group tolerance for constructing the core structure and its derivatives.
Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations
Transition metals, particularly palladium and copper, are instrumental in forming the key C-C and C-N bonds required for the synthesis of this compound. encyclopedia.pubmdpi.comresearchgate.netbeilstein-journals.org
Palladium-catalyzed cross-coupling reactions are a powerful tool. For example, the synthesis could be envisioned through a Suzuki or similar cross-coupling reaction where a fluorinated and methylated arylboronic acid is coupled with a partner containing the cyanomethyl group. Conversely, palladium-catalyzed cyanation of an aryl halide, such as 2-bromo-1-fluoro-4-methylbenzene, provides a direct route to the nitrile group. Palladium catalysts are also used for the α-alkenylation of arylacetonitriles with vinyl halides, leading to versatile aryl acrylonitrile (B1666552) products. nih.govnih.govfrontiersin.org
Copper-catalyzed reactions offer a complementary and often more cost-effective approach. The classic Rosenmund-von Braun reaction is copper-mediated, and modern variations have improved its efficiency and scope. organic-chemistry.orgalberts.edu.in For instance, the use of catalytic amounts of copper iodide with additives allows the cyanation of aryl bromides under milder conditions. organic-chemistry.org Copper catalysis can also be employed for the α-alkylation of aryl acetonitriles with benzyl alcohols, providing a direct route to elaborated nitrile structures. nih.gov
| Catalyst System | Reaction Type | Application Example |
| Palladium/Ligand | α-Arylation | Coupling of arylacetonitrile with an aryl tosylate to form a diarylacetonitrile. polyu.edu.hk |
| Palladium/NIXANTPHOS | α-Alkenylation | Synthesis of aryl acrylonitriles from arylacetonitriles and vinyl halides. frontiersin.org |
| Copper(I) Iodide/Ligand | Domino Halide Exchange-Cyanation | Conversion of aryl bromides to aryl nitriles under mild conditions. organic-chemistry.org |
| Copper(II) Chloride/TMEDA | α-Alkylation | Cross-coupling of aryl acetonitriles with benzyl alcohols. |
Organocatalytic Systems for Asymmetric Nitrile Synthesis
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, enabling the creation of chiral molecules without the need for metal catalysts. frontiersin.org This is particularly relevant for the synthesis of chiral derivatives of this compound, which may have applications in pharmaceuticals. Chiral nitriles are valuable synthetic intermediates. acs.orgnih.govnih.gov
Asymmetric cyanation reactions, such as the Strecker reaction, can be catalyzed by small organic molecules. rsc.orgrsc.org Chiral bifunctional catalysts, like those derived from Cinchona alkaloids, can activate both the nucleophile (a cyanide source) and the electrophile (an imine or other acceptor) to achieve high enantioselectivity. mdpi.comnih.gov These catalysts can promote the enantioselective addition of cyanide to various substrates, including ketoimines, to produce chiral α-amino nitriles with high optical purity. rsc.orgrsc.org Such strategies could be applied to generate chiral centers alpha to the nitrile group in derivatives of the target compound.
Biocatalytic Transformations of Nitriles in Preparative Chemistry
Biocatalysis, the use of enzymes as catalysts, offers a green and highly selective alternative to traditional chemical methods. chemistryviews.org For nitrile synthesis and modification, several classes of enzymes are particularly useful. researchgate.netnih.govresearchgate.net
Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. wikipedia.orgbiocompare.comresearchgate.net Conversely, nitrile hydratases convert nitriles into the corresponding amides. acsgcipr.orgresearchgate.net These enzymes often exhibit high chemoselectivity, operating under mild pH and temperature conditions without affecting other sensitive functional groups in the molecule. acsgcipr.org
A particularly innovative biocatalytic route to nitriles is through the use of aldoxime dehydratases . nih.govnih.gov These enzymes catalyze the dehydration of aldoximes, which are readily prepared from aldehydes, to form nitriles. researchgate.net This method avoids the use of highly toxic cyanide reagents, making it an environmentally benign synthetic platform. chemistryviews.org This enzymatic approach shows a broad substrate tolerance, accepting both aliphatic and aromatic aldoximes, and can be used for the enantioselective synthesis of chiral nitriles. chemistryviews.orgnih.gov
| Enzyme Class | Transformation | Key Advantage |
| Nitrilase | Nitrile → Carboxylic Acid | Direct conversion to acid; high selectivity. wikipedia.orgresearchgate.net |
| Nitrile Hydratase | Nitrile → Amide | Selective formation of amides under mild conditions. acsgcipr.orgresearchgate.net |
| Aldoxime Dehydratase | Aldoxime → Nitrile | Cyanide-free nitrile synthesis; green and sustainable. nih.govresearchgate.netnih.gov |
Development of Regioselective and Stereoselective Synthetic Methodologies
The creation of specific stereoisomers of substituted phenylacetonitriles is paramount for their application in fields like pharmaceuticals, where a single enantiomer or diastereomer often accounts for the desired biological activity.
The development of catalytic asymmetric methods that allow for the selective synthesis of either diastereomer or enantiomer from the same set of starting materials is a significant goal in modern organic synthesis. A notable advancement in this area is the diastereodivergent and enantioselective Mannich reaction of α-fluoroarylacetonitriles with ketimines. nih.gov This approach enables the construction of vicinal tetrasubstituted stereocenters with high levels of control.
Research has demonstrated that by using a chiral copper(I) complex paired with a guanidine (B92328) base, the stereochemical outcome of the reaction can be directed by the careful selection of the chiral bisphosphine ligand. nih.gov For instance, in the reaction between an α-fluoroarylacetonitrile and an isatin-derived ketimine, different chiral ligands can favor the formation of either the syn or anti diastereomer with high enantioselectivity.
Key findings from these studies show:
The use of a (Walphos)Cu(I) catalyst tends to yield high diastereoselectivities. nih.gov
Superior enantiomeric excesses (ee) are often achieved with a Taniaphos-based chiral ligand. nih.gov
The reaction is applicable to a broad range of α-fluoroarylacetonitriles, including those with various substituents on the aromatic ring, affording the desired α-fluoro-β-aminonitriles in high yields and with excellent stereoselectivities. nih.gov
This diastereodivergent strategy provides a powerful tool for creating a library of stereoisomerically pure compounds for further investigation.
Table 1: Ligand-Controlled Diastereodivergent Mannich Reaction of α-Fluoroarylacetonitriles
| Chiral Ligand Family | Catalyst System | Favored Diastereomer | Typical Yield | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Taniaphos | ((S,Sp)-Taniaphos)Cu(I) | syn | 84-99% | 3:1 to 7:1 | 83-97% | nih.gov |
| DTBM-Segphos | (DTBM-Segphos)Cu(I) | anti | High | up to 45:1 | up to 93% | nih.gov |
| Walphos | (Walphos)Cu(I) | syn | 99% | 13.4:1 | 70% | nih.gov |
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.orgrsc.org This method is a robust and well-established strategy for asymmetric synthesis. wikipedia.orgnumberanalytics.com
While direct examples for this compound are specific, the principles can be broadly applied. For instance, attaching a chiral auxiliary, such as one derived from an oxazolidinone or camphorsultam, to the carboxylate derivative of the target molecule allows for highly diastereoselective reactions, like alkylations at the α-position. wikipedia.org
The general workflow involves:
Attachment: The achiral phenylacetic acid derivative is coupled with a chiral auxiliary.
Diastereoselective Reaction: The resulting adduct undergoes a reaction, such as enolate alkylation, where the steric and electronic properties of the auxiliary block one face of the reactive intermediate, leading to the formation of one diastereomer preferentially. numberanalytics.com
Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and recovering the auxiliary. wikipedia.org
Commonly used chiral auxiliaries have proven effective in a wide array of transformations, indicating their potential applicability to the synthesis of chiral fluoroacetonitrile (B113751) derivatives. wikipedia.orgnumberanalytics.com
Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Developer/Popularizer | Typical Applications | Reference |
|---|---|---|---|
| Oxazolidinones | David A. Evans | Asymmetric aldol (B89426) reactions, alkylations, acylations | wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | Wolfgang Oppolzer | Asymmetric Diels-Alder, alkylations, hydrogenations | wikipedia.orgrsc.org |
| (R,R)- and (S,S)-Pseudoephedrine | Andrew G. Myers | Asymmetric alkylation of glycine (B1666218) enolates to produce α-amino acids | wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | J. K. Whitesell | Asymmetric ene reactions | wikipedia.org |
Integration of Green Chemistry Principles in Phenylacetonitrile Synthetic Design
The synthesis of phenylacetonitriles and their derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org
Several strategies have been successfully employed to make the synthesis of these compounds more environmentally benign:
Solvent-Free Reactions: One of the most impactful green chemistry principles is the reduction or elimination of volatile organic solvents. rsc.org For example, the condensation of phenylacetonitrile with aldehydes has been achieved under solvent-free conditions using powdered potassium hydroxide (B78521) (KOH) at room temperature or potassium carbonate (K2CO3) with microwave activation. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating. This technique has been applied to the synthesis of phenylacetonitrile derivatives, sometimes in conjunction with solvent-free or phase-transfer catalysis conditions. rsc.orgmdpi.com
Phase-Transfer Catalysis (PTC): PTC allows for reactions between reagents in immiscible phases (e.g., aqueous and organic), often eliminating the need for expensive, anhydrous, and polar aprotic solvents. This method is particularly useful for nucleophilic substitution reactions, such as the cyanation of benzyl halides. mdpi.com Mechanochemical synthesis, which involves grinding reagents together, can be combined with PTC for highly efficient, solvent-free processes. mdpi.com
Use of Greener Solvents: When solvents are necessary, the focus shifts to more environmentally friendly options. Ionic liquids, which are salts with low melting points, have been used as recyclable reaction media for the preparation of compounds like 2,4,5-trifluoro-phenylacetonitrile. google.com They offer benefits such as low volatility and high thermal stability, and can facilitate product separation. google.com
Electrosynthesis: Organic electrochemistry represents a sustainable alternative to conventional redox reactions, as it uses electric current instead of stoichiometric chemical oxidants or reductants, thereby minimizing reagent waste. researchgate.net
Table 3: Green Chemistry Approaches in Phenylacetonitrile Synthesis
| Green Chemistry Technique | Description | Example Application | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using neat reagents or grinding (mechanochemistry). | Condensation of phenylacetonitrile with an aldehyde using powdered KOH. | rsc.org |
| Microwave Irradiation | Using microwave energy to heat reactions, leading to shorter reaction times and often higher yields. | Base-catalyzed condensation of phenylacetonitrile under microwave heating. | rsc.orgmdpi.com |
| Phase-Transfer Catalysis (PTC) | Facilitates reaction between reagents in different phases, reducing the need for organic solvents. | Alkylation and cyanation reactions in aqueous-organic systems. | mdpi.com |
| Ionic Liquids | Using non-volatile, recyclable salts as reaction media. | Synthesis of 2,4,5-trifluoro-phenylacetonitrile from the corresponding benzyl chloride. | google.com |
| Electrosynthesis | Using electricity as a "reagent" for oxidation or reduction, avoiding chemical redox agents. | Dehydrogenative functionalization of organic molecules. | researchgate.net |
Participation in Novel Carbon-Carbon Bond Forming Reactions
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound, with its activated methylene (B1212753) group and reactive nitrile, serves as a potent precursor in several such reactions.
Nucleophilic Addition and Substitution Reactions of the Nitrile Moiety
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that readily add to the nitrile's carbon-nitrogen triple bond.
This reaction typically proceeds through the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. This two-step sequence effectively transforms the nitrile into a carbonyl group, with the concomitant formation of a new carbon-carbon bond. For example, the reaction of a substituted 2-fluorophenylacetonitrile (B44652) with a Grignard reagent, followed by an intramolecular nucleophilic aromatic substitution (SNA_r_), can lead to the formation of diverse indole (B1671886) structures. researchgate.net The control of this reaction is crucial; while aldehydes and ketones typically react with one equivalent of a Grignard reagent, esters and nitriles can react with a second equivalent. wvu.edu Careful control of reaction conditions, such as employing low temperatures (-40 °C to -78 °C), can often prevent this second addition, allowing for the isolation of the mono-addition product (the ketone). researchgate.netmit.edu
Table 1: Nucleophilic Addition to Phenylacetonitriles
| Reagent Type | Intermediate | Final Product (after hydrolysis) | Key Conditions |
|---|---|---|---|
| Grignard (R-MgX) | Imine-magnesium salt | Ketone (Ar-CO-R) | Anhydrous ether, low temperature |
This table illustrates the general transformation of phenylacetonitriles via nucleophilic addition.
Annulation and Cycloaddition Reactions Involving Phenylacetonitriles (e.g., [5+2] Annulation)
Annulation and cycloaddition reactions are powerful strategies for constructing cyclic and polycyclic frameworks. Phenylacetonitriles can participate as synthons in these transformations. Cycloaddition reactions, in particular, are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgfiveable.me
The [5+2] cycloaddition is a synthetically valuable reaction for the construction of seven-membered rings, which are common motifs in complex natural products. rsc.orgrsc.org These reactions often involve a transition metal catalyst, such as rhodium or nickel, to facilitate the combination of a five-atom component and a two-atom component. nih.govwilliams.edu While specific examples involving this compound in [5+2] cycloadditions are not extensively documented, related structures participate in various cycloaddition processes. For instance, [3+2] cycloadditions are widely used to create five-membered heterocycles. acs.orgnih.gov The electronic properties of the arylacetonitrile, influenced by the fluoro and methyl substituents, can modulate its reactivity as either the electron-rich or electron-poor component in such reactions.
Catalytic Mannich-type Reactions of α-Fluoroarylacetonitriles
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a crucial structure in medicinal chemistry. ru.nlorganic-chemistry.org The direct catalytic asymmetric Mannich reaction of α-fluoroarylacetonitriles provides an efficient pathway to chiral β-fluoroamines, which are privileged motifs in pharmaceutical compounds due to fluorine's ability to modulate properties like metabolic stability and pKa. nih.govnih.gov
In these reactions, the α-fluoroarylacetonitrile acts as the nucleophile. A cooperative catalytic system, often involving a chiral copper(I) complex and a guanidine base, facilitates the deprotonation of the acetonitrile (B52724) to form a chiral enolate equivalent. This intermediate then adds to an electrophilic imine, generated in situ, to construct a new carbon-carbon bond with high diastereo- and enantioselectivity. nih.gov This method allows for the creation of vicinal tetrasubstituted stereocenters, one of which is a C-F quaternary center, a challenging synthetic target. nih.govmdpi.comresearchgate.net
Table 2: Asymmetric Mannich Reaction of α-Fluoroarylacetonitriles
| Catalyst System | Electrophile | Product Type | Key Feature | Ref. |
|---|---|---|---|---|
| (Bisphosphine)Cu(I) / Guanidine Base | Isatin-derived Ketimines | α-Fluoro-β-aminonitriles | Diastereodivergent, high enantioselectivity | nih.gov |
This table summarizes catalytic systems used in Mannich reactions involving fluorinated nucleophiles.
Chemical Transformations Involving the Nitrile Functional Group
The nitrile group is a versatile functional handle that can be converted into a variety of other important chemical entities, including carboxylic acids, amides, and other nitrogen-containing groups.
Hydrolysis to Carboxylic Acids and Amides under Controlled Conditions
The hydrolysis of the nitrile group in this compound can yield either the corresponding amide (2-fluoro-5-methylphenylacetamide) or the carboxylic acid (2-fluoro-5-methylphenylacetic acid). The outcome is highly dependent on the reaction conditions.
Generally, harsh acidic or basic conditions with prolonged heating will lead to the full hydrolysis of the nitrile to the carboxylic acid. However, stopping the reaction at the intermediate amide stage can be challenging because amides can also be hydrolyzed under these conditions. Milder, more controlled conditions are required to selectively produce the amide.
Enzymatic catalysis offers a green and highly selective alternative. Nitrilase enzymes, particularly arylacetonitrilases, can catalyze the hydrolysis of arylacetonitriles to the corresponding carboxylic acids. researchgate.net Furthermore, whole-cell catalysts, such as those from Rhodococcus species, have been shown to effectively hydrolyze fluorinated aromatic dinitriles regioselectively to the corresponding cyano amides, demonstrating a powerful method for controlled partial hydrolysis. consensus.app
Table 3: Conditions for Nitrile Hydrolysis
| Product | Reagents/Catalyst | Conditions | Selectivity |
|---|---|---|---|
| Carboxylic Acid | H₃O⁺ or OH⁻ | Heat | Low (can over-hydrolyze amide) |
| Carboxylic Acid | Nitrilase enzymes | Aqueous buffer, mild temp. | High |
This table outlines conditions for the selective hydrolysis of nitriles.
Derivatization to Other Nitrogen-Containing Functionalities
Beyond hydrolysis, the nitrile group of this compound can be transformed into other valuable nitrogen-containing functionalities.
Reduction to Amines: A common and important transformation is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, transforming the -C≡N group into a -CH₂NH₂ group. sci-hub.semasterorganicchemistry.com This reaction provides access to 2-(2-fluoro-5-methylphenyl)ethanamine, a useful building block for pharmaceuticals and other fine chemicals.
Synthesis of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt or a Lewis acid, to form a tetrazole ring. chalcogen.rouokerbala.edu.iq Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that allow them to interact with biological targets in a similar fashion, making them a highly valuable functional group in medicinal chemistry. thieme.deresearchgate.net This transformation converts this compound into 5-((2-fluoro-5-methylphenyl)methyl)-1H-tetrazole.
Reactivity Modulations Induced by Fluoro and Methyl Substituents on the Phenyl Ring
The reactivity of the aromatic ring in this compound is a direct consequence of the electronic and steric influences exerted by its substituents. The fluorine atom at position 2 and the methyl group at position 5 create a distinct electronic environment that dictates the outcomes of chemical reactions.
The fluorine atom, positioned ortho to the cyanomethyl group, significantly modulates the molecule's reactivity through a combination of inductive and steric effects.
Electronic Influence: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. wuxiapptec.com Despite its electron-withdrawing nature, fluorine, like other halogens, acts as an ortho-para director in electrophilic aromatic substitution reactions. wuxiapptec.com This is due to the donation of its lone pair electrons into the ring via resonance (+R effect), which stabilizes the cationic intermediate (sigma complex) at the ortho and para positions. In this compound, the fluorine atom at the C2 position, along with the cyanomethyl group, renders the aromatic ring electron-deficient. smolecule.com The strong electron-withdrawing properties of fluorine can also activate the C-F bond towards nucleophilic substitution under certain conditions, particularly when positioned at electronically activated sites like a benzylic position. nih.gov
Steric and Interactive Influence: While fluorine has a small van der Waals radius, its presence at the ortho position can still exert steric hindrance, potentially influencing the approach of bulky reagents. nih.gov Furthermore, the lone pairs on the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding, which can affect reaction pathways and the stability of intermediates. smolecule.com For instance, the electrostatic repulsion between the lone pairs of fluorine and an incoming nucleophile can be a significant factor in substitution reactions. researchgate.net
| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Effect (EAS) |
|---|---|---|---|---|
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
| -CH₃ (Methyl) | Weakly Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |
| -CH₂CN (Cyanomethyl) | Withdrawing (-I) | N/A | Deactivating | Meta |
The methyl group at the C5 position, which is para to the fluorine and meta to the cyanomethyl group, also plays a crucial role in directing reaction outcomes.
Steric and Electronic Transmission: The methyl group is bulkier than a hydrogen atom, and its presence can create steric hindrance that may disfavor substitution at the adjacent C4 and C6 positions for very large electrophiles. Furthermore, steric interactions between the methyl group and adjacent substituents can influence the planarity of the benzene (B151609) ring, which in turn can affect the transmission of electronic effects across the molecule. nih.gov
| Position | Influence of -F (at C2) | Influence of -CH₃ (at C5) | Influence of -CH₂CN (at C1) | Overall Prediction |
|---|---|---|---|---|
| C3 | Meta (Deactivated) | Meta (Deactivated) | Ortho (Deactivated) | Unlikely |
| C4 | Para (Activated) | Ortho (Activated) | Meta (Deactivated) | Possible |
| C6 | Ortho (Activated) | Ortho (Activated) | Para (Deactivated) | Likely |
Role of this compound in Heterocyclic Chemistry
A comprehensive review of available scientific literature and chemical databases did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of the heterocyclic systems outlined below. While the structural motifs are present, documented synthetic routes employing this specific starting material could not be identified. The following sections are therefore based on general synthetic principles rather than documented transformations of the title compound.
The synthesis of indoles often involves the cyclization of substituted anilines or phenylhydrazines. openmedicinalchemistryjournal.comdiva-portal.org Theoretically, this compound could be chemically modified—for example, through reduction of the nitrile to an amine and subsequent reactions—to generate a suitable precursor for indole synthesis, but no such pathway has been reported. Similarly, isoindolinones are typically formed via the cyclization of derivatives of 2-carboxybenzaldehyde (B143210) or related compounds. organic-chemistry.orgnih.gov Transforming the cyanomethyl group of this compound into the necessary functional groups for isoindolinone formation would require multiple synthetic steps that have not been described in the literature starting from this compound.
The construction of a thiazole (B1198619) ring commonly proceeds via the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org It is not immediately apparent how this compound would serve as a direct starting material in classical thiazole syntheses without significant functional group manipulation. While fluorinated thiazole derivatives are of interest for their potential biological activities, their synthesis typically involves different fluorinated building blocks. nih.gov
Quinoline synthesis is well-established through reactions like the Skraup, Doebner-von Miller, or Friedländer syntheses, which generally utilize aniline (B41778) derivatives as starting materials. rsc.orgresearchgate.netnih.gov Pyrroloquinolines are more complex heterocyclic systems, and their synthesis often involves multi-step sequences starting from substituted indoles or quinolines. google.comgoogle.commdpi.com There is no evidence in the current literature to suggest that this compound has been employed in the construction of these particular heterocyclic frameworks.
Application of 2 Fluoro 5 Methylphenylacetonitrile As a Key Building Block in Complex Molecule Construction
Role as a Precursor in the Synthesis of Advanced Organic Intermediates
The chemical structure of 2-Fluoro-5-methylphenylacetonitrile makes it an adept precursor for a variety of advanced organic intermediates. The nitrile group (-CN) is a versatile functional group that can be chemically transformed into other important moieties such as amines, carboxylic acids, and amides through reactions like reduction or hydrolysis. For instance, the reduction of the nitrile group, often achieved using reagents like lithium aluminum hydride, yields a primary amine. This transformation is a key step in building more elaborate molecular frameworks.
Similarly, the hydrolysis of the nitrile group can produce a carboxylic acid, another fundamental functional group in organic synthesis. These transformations are crucial in multi-step synthetic pathways where the phenylacetonitrile (B145931) derivative acts as an early-stage building block. Patent literature demonstrates the use of structurally similar phenylacetonitriles as intermediates in the synthesis of complex pharmaceutical compounds, highlighting the importance of this molecular class. For example, (4-fluoro-2-methyl-phenyl)acetonitrile has been used to prepare intermediates for gamma-secretase modulators. google.com The reactivity of the nitrile group is a cornerstone of its utility, allowing chemists to introduce new functionalities and extend the carbon skeleton.
The synthesis of advanced intermediates often involves leveraging the existing substituents to direct further reactions. The fluorine and methyl groups on the aromatic ring influence the ring's electron density and steric properties, which can guide subsequent electrophilic aromatic substitution reactions to specific positions. This controlled functionalization is essential for constructing intermediates with precise, predetermined structures for use in targeted applications.
Table 1: Key Transformations of the Nitrile Group in Phenylacetonitrile Derivatives
| Transformation | Reagent Example | Product Functional Group | Significance |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Introduction of a basic nitrogen center, key for many bioactive molecules. |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Creation of an acidic center, enabling amide bond formation and other couplings. |
| Partial Hydrolysis | Controlled conditions | Amide (-CONH₂) | Formation of a stable, neutral functional group common in drug structures. |
Utility in the Generation of Fluorine-Containing Organic Scaffolds and Fluorinated Synthons
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. mdpi.com this compound is a valuable building block for creating these desirable fluorine-containing organic scaffolds and smaller, versatile fluorinated synthons. alfa-chemistry.comgoogle.com
The presence of the fluorine atom on the phenyl ring makes this compound an ideal starting point for synthesizing more complex fluorinated structures. mdpi.com The compound itself can be considered a fluorinated synthon, a molecule that can be readily incorporated into a larger structure to introduce fluorine. Synthetic chemists can utilize the reactivity of the nitrile and the aromatic ring to build upon this fluorinated core. For example, reactions at the nitrile group can create fluorinated amines or acids, while reactions on the ring can add further complexity, leading to polyfunctionalized, fluorinated scaffolds. cymitquimica.com
The development of methods for creating fluorinated compounds is an active area of research. mdpi.com The use of pre-fluorinated building blocks like this compound is a common and effective approach, avoiding the often harsh conditions required for direct fluorination later in a synthetic sequence. This strategy allows for the precise placement of fluorine within the target molecule, which is crucial for its intended biological function. the-innovation.org
Contributions to the Construction of Polyfunctionalized Organic Compounds
Polyfunctionalized organic compounds, which contain multiple reactive groups, are essential in modern chemistry for creating molecules with tailored properties. This compound is an excellent starting platform for this purpose due to its inherent multifunctionality. ossila.com
The three distinct components of the molecule—the fluorine atom, the methyl group, and the cyanomethyl group—offer independent sites for chemical modification. ossila.com This allows for a stepwise and controlled approach to building molecular complexity.
Nitrile Group Transformations: As previously mentioned, the nitrile can be converted into amines, amides, or carboxylic acids.
Aromatic Ring Substitution: The fluorine and methyl groups act as directors for further electrophilic substitution on the benzene (B151609) ring, enabling the introduction of additional functional groups like nitro (-NO₂) or halogen atoms at specific positions.
Methyl Group Functionalization: While more challenging, the methyl group can potentially be oxidized or halogenated to introduce further reactivity.
This orthogonal reactivity is highly valuable. For instance, a synthetic route could involve first converting the nitrile to an amide, followed by a nitration reaction on the aromatic ring, resulting in a highly functionalized product that would be difficult to synthesize through other means. The ability to selectively modify one part of the molecule while leaving others intact is a key advantage in the synthesis of complex targets such as active pharmaceutical ingredients (APIs). ossila.com
Strategies for the Modular Assembly of Diverse Chemical Libraries for Research Purposes
In modern drug discovery and materials science, the rapid synthesis of large numbers of related compounds, known as chemical libraries, is a critical tool for identifying new lead compounds. rsc.org The concept of modular assembly, where complex molecules are built by combining smaller, pre-functionalized building blocks, is central to this effort. ethz.chnih.gov
This compound is an ideal candidate for use as a core scaffold in the modular assembly of such libraries. Its defined structure and multiple points for diversification allow it to be systematically combined with other building blocks to generate a large and diverse set of final compounds.
A typical strategy might involve:
Scaffold Preparation: Using this compound as the starting scaffold.
Parallel Reactions: Dividing the scaffold into multiple small batches and reacting each with a different building block. For example, the nitrile group could be reacted with a library of different Grignard reagents, or a derived amine could be acylated with a library of different carboxylic acids.
Purification and Screening: The resulting library of related but distinct compounds can then be purified and screened for desired biological activity or material properties.
This modular approach, often facilitated by automated high-throughput synthesis platforms, significantly accelerates the discovery process. nih.gov The use of a fluorinated scaffold like this compound is particularly advantageous as it ensures that every compound in the resulting library contains the beneficial fluorine atom, increasing the probability of finding candidates with favorable drug-like properties. mdpi.com
Advanced Analytical and Spectroscopic Methodologies for Research on 2 Fluoro 5 Methylphenylacetonitrile
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation of Fluorinated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, and it is particularly powerful for fluorinated compounds. The presence of the ¹⁹F nucleus, which has a spin of I = 1/2 and a high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive technique. For 2-Fluoro-5-methylphenylacetonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
In ¹H NMR, the protons on the aromatic ring, the methyl group, and the cyanomethyl group would exhibit distinct chemical shifts and coupling patterns. The fluorine atom significantly influences the chemical shifts of nearby protons through both electronic effects and through-space interactions. Similarly, in ¹³C NMR, the carbon atoms are coupled to the fluorine atom, with the magnitude of the coupling constant (J-coupling) depending on the number of bonds separating the nuclei. These C-F coupling constants are invaluable for confirming the position of the fluorine substituent on the aromatic ring.
A particularly fascinating aspect of NMR in fluorinated systems is the phenomenon of through-space spin-spin coupling. researchgate.net Unlike traditional through-bond coupling, where spin information is relayed via bonding electrons, through-space coupling occurs when two nuclei are in close spatial proximity, allowing for the direct interaction of their non-bonding orbitals. researchgate.netconicet.gov.ar This type of coupling is especially effective when a fluorine nucleus is involved. researchgate.net
In this compound, the molecule's conformation could bring the fluorine atom close to the protons of the adjacent cyanomethyl group (-CH₂CN) or even the more distant methyl group (-CH₃). If the cyanomethyl group rotates in such a way that its protons are spatially near the fluorine atom, a detectable through-space ⁴J(F-H) or ⁵J(F-H) coupling could be observed. The magnitude of this coupling is highly dependent on the internuclear distance between the fluorine and hydrogen atoms. cdnsciencepub.com The observation and magnitude of such couplings can serve as a crucial tool for determining the preferred conformation of the side chain relative to the aromatic ring. researchgate.net Theoretical calculations often complement experimental data to correlate coupling constants with specific dihedral angles and internuclear distances. conicet.gov.ar
| Interacting Nuclei | Number of Bonds (Through-Bond) | Typical Coupling Constant (Hz) | Reference |
|---|---|---|---|
| ortho F, H (of methyl group) | 4 | 6.1 - 8.7 | researchgate.net |
| F, H (across space) | Variable | Positive or Negative | conicet.gov.ar |
| F, H (in fluoroanilides) | 4 | Variable with conformation | ethz.ch |
Vibrational Spectroscopic Studies (Infrared and Raman) for Molecular Structure and Dynamics Research
A study on the closely related molecule 2-fluoro-5-methylbenzonitrile (B33194) provides a strong basis for assigning the vibrational modes. researchgate.net The most characteristic vibrations for this compound would include:
C≡N Stretch: A strong, sharp absorption band in the IR spectrum, typically around 2250 cm⁻¹, is characteristic of the nitrile group. researchgate.net
Aromatic C=C Stretches: The phenyl ring gives rise to several bands in the 1600-1450 cm⁻¹ region. okstate.edu
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyanomethyl groups are found just below 3000 cm⁻¹. researchgate.net
C-F Stretch: A strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region, is indicative of the C-F bond.
C-H Bends: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern and are found in the fingerprint region (below 1000 cm⁻¹). okstate.edu
Raman spectroscopy provides complementary information. While the C≡N stretch is also Raman active, non-polar bonds like the aromatic C=C bonds often produce stronger Raman signals than IR. elsevierpure.com Comparing the IR and Raman spectra helps in a more complete assignment of the molecule's vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | researchgate.netokstate.edu |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000 - 2850 | Medium | researchgate.net |
| Nitrile (C≡N) Stretch | 2260 - 2240 | Strong, Sharp | researchgate.netnist.gov |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | okstate.edu |
| C-F Stretch | 1250 - 1000 | Strong | researchgate.net |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | okstate.edu |
Mass Spectrometry Techniques for Structural Confirmation and Reaction Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. neu.edu.tr In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions.
For this compound (C₉H₈FN, Molecular Weight: 149.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 149. The fragmentation of this molecular ion would provide valuable structural information. Characteristic fragmentation patterns for aromatic nitriles often involve the cleavage of bonds adjacent to the stable aromatic ring. libretexts.org
Expected fragmentation pathways for this compound include:
Loss of the cyanomethyl group: Cleavage of the benzyl-CH₂ bond could lead to the formation of a fluorotolyl cation at m/z 109.
Formation of a tropylium-like ion: A common rearrangement in benzyl (B1604629) compounds is the formation of a stable tropylium (B1234903) (or substituted tropylium) ion. For this molecule, a fluoromethyltropylium ion could appear at m/z 109.
Loss of H: A peak at m/z 148 ([M-H]⁺) is common.
Loss of HCN: Elimination of a neutral hydrogen cyanide molecule could result in a fragment at m/z 122.
Loss of methyl radical: Cleavage of the methyl group from the ring could produce a fragment at m/z 134 ([M-CH₃]⁺).
Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific ion and inducing its further fragmentation, providing unambiguous structural confirmation. nih.govaip.org
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 149 | Molecular Ion [M]⁺· | [C₉H₈FN]⁺· |
| 148 | [M-H]⁺ | [C₉H₇FN]⁺ |
| 134 | [M-CH₃]⁺ | [C₈H₅FN]⁺ |
| 122 | [M-HCN]⁺· | [C₈H₇F]⁺· |
| 109 | [M-CH₂CN]⁺ or [F-C₇H₆]⁺ | [C₇H₆F]⁺ |
X-ray Crystallography for Determining Solid-State Conformations and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal of this compound, one can obtain an electron density map from which the exact atomic positions can be calculated. This provides unambiguous data on bond lengths, bond angles, and torsional angles. libretexts.orgnih.gov
A crystal structure of this compound would reveal:
Solid-State Conformation: The precise orientation of the cyanomethyl group relative to the plane of the fluorinated phenyl ring would be determined. This would confirm the preferred dihedral angles in the solid state.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. X-ray crystallography would elucidate any intermolecular forces, such as dipole-dipole interactions involving the polar C-F and C≡N bonds, potential C-H···F or C-H···N hydrogen bonds, and π-π stacking interactions between the aromatic rings. d-nb.info The presence of fluorine can significantly influence these packing arrangements. d-nb.info
Planarity: The planarity of the benzene (B151609) ring and any distortions caused by the substituents would be accurately measured.
While a published crystal structure for this compound was not identified, data from analogous fluorinated aromatic compounds can provide expected values for bond lengths and angles. researchgate.net
| Parameter | Typical Value | Reference |
|---|---|---|
| C-C (aromatic) | ~1.39 Å | researchgate.net |
| C-F | ~1.36 Å | researchgate.net |
| C-C (ring-CH₂) | ~1.51 Å | researchgate.net |
| C-C (CH₂-CN) | ~1.47 Å | researchgate.net |
| C≡N | ~1.16 Å | researchgate.net |
| C-C-C (ring) | ~120° | researchgate.net |
| C-C-H (ring) | ~120° | researchgate.net |
Computational and Theoretical Investigations of 2 Fluoro 5 Methylphenylacetonitrile and Its Chemical Transformations
Quantum Chemical Calculations for Mechanistic Elucidation and Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the intricate details of reaction mechanisms at the electronic level. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energetics, providing a foundational understanding of how 2-Fluoro-5-methylphenylacetonitrile participates in chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction pathways of moderately sized organic molecules like this compound. rsc.org DFT calculations can be employed to investigate various reactions involving the nitrile group or the aromatic ring, such as nucleophilic additions, substitutions, and cyclizations.
For instance, in the context of a palladium-catalyzed dearomatization reaction of 1-(chloromethyl)naphthalene (B51744) with phenylacetonitrile (B145931), DFT calculations have been used to elucidate the mechanistic details and the origins of regioselectivity. rsc.org Similar studies on this compound could explore how the electronic effects of the fluorine and methyl substituents influence the reactivity of the phenylacetonitrile moiety. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group can significantly alter the electron density distribution in the aromatic ring and on the benzylic carbon, thereby affecting the energetics of different reaction pathways.
A hypothetical DFT study on the hydrolysis of this compound could, for example, map out the energy profile for the conversion of the nitrile to the corresponding carboxylic acid. Such a study would involve calculating the energies of the reactants, intermediates, transition states, and products, as illustrated in the hypothetical energy profile below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + H₂O | 0.0 |
| Transition State 1 | [Intermediate Complex]‡ | +25.3 |
| Intermediate | Amide Intermediate | -5.2 |
| Transition State 2 | [Hydrolysis TS]‡ | +15.8 |
| Products | 2-Fluoro-5-methylphenylacetic acid + NH₃ | -12.7 |
This table is illustrative and based on typical values for nitrile hydrolysis; specific values for this compound would require dedicated DFT calculations.
These calculations can also predict the regioselectivity of reactions, such as electrophilic aromatic substitution, by comparing the activation energies for attack at different positions on the benzene (B151609) ring. The interplay between the ortho-para directing methyl group and the meta-directing (due to its electron-withdrawing inductive effect) yet ortho-para directing (due to resonance) fluorine atom presents an interesting case for theoretical investigation.
Transition State Modeling and Prediction in Organic Reactions
The transition state, a fleeting, high-energy configuration along the reaction coordinate, is a critical determinant of reaction rates and selectivity. acs.org Transition state theory provides the framework for understanding these concepts, and computational modeling is a powerful tool for locating and characterizing transition state structures. For reactions involving this compound, transition state modeling can provide invaluable insights.
For example, in a nucleophilic addition to the nitrile group, the geometry of the transition state, including the bond lengths and angles of the approaching nucleophile and the nitrile moiety, can be precisely calculated. nih.gov The energy of this transition state, the activation energy, directly correlates with the reaction rate. By comparing the activation energies for different competing pathways, chemists can predict the major product of a reaction.
In the context of cycloaddition reactions, such as the 1,3-dipolar cycloaddition of a nitrile oxide to an alkene, DFT calculations can be used to model the transition states for the formation of different regioisomers. scielo.br While not directly involving this compound as the dipole, the principles can be applied to reactions where it might act as the dipolarophile. The calculated energies of the competing transition states would reveal the preferred orientation of the cycloaddition.
A key aspect of transition state modeling is the validation of the located structure. This is typically done by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics Simulations in Understanding Reactivity and Conformational Preferences
While quantum chemical calculations are excellent for studying static properties and reaction pathways for a single molecule, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior in a condensed phase, such as in a solvent or within a biological system. nih.gov For this compound, MD simulations can be used to understand its conformational preferences, solvation effects, and interactions with other molecules.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. The forces between atoms are typically described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For fluorinated aromatic compounds, specialized force field parameters are often required to accurately model the non-bonded interactions involving fluorine. scielo.br
A key application of MD for this compound would be to study its behavior in different solvents. The simulations could reveal the preferred orientation of solvent molecules around the solute and how this solvation shell might influence reactivity. For instance, the accessibility of the nitrile group to a nucleophile could be modulated by the surrounding solvent molecules.
Furthermore, MD simulations can be used to explore the conformational landscape of the molecule. The rotation around the C-C bond connecting the phenyl ring and the acetonitrile (B52724) group can be studied to determine the most stable conformations and the energy barriers between them.
Computational Approaches to Detailed Conformational Analysis
The three-dimensional structure, or conformation, of a molecule is intimately linked to its physical properties and chemical reactivity. Computational methods provide a powerful means to perform a detailed conformational analysis of this compound.
By systematically rotating the rotatable bonds, primarily the bond between the phenyl ring and the cyanomethyl group, a potential energy surface can be generated. This surface reveals the low-energy conformations (conformers) and the energy barriers for interconversion between them. Methods like the GIAO (Gauge-Including Atomic Orbital) can be used in conjunction with DFT to calculate NMR chemical shifts for different conformers. rsc.org Comparing these calculated shifts with experimental NMR data can help in determining the dominant conformation in solution.
For a related compound, 2'-fluoro-5-methyl-4'-thioarabinouridine, conformational analysis using NMR coupling constants and computational methods revealed a predominantly northern conformation. acs.org A similar approach for this compound would involve calculating the energies of various conformers arising from the rotation of the cyanomethyl group relative to the substituted phenyl ring. The presence of the ortho-fluoro and meta-methyl substituents will influence the steric and electronic interactions that govern the conformational preferences.
A hypothetical conformational analysis could yield the following data:
| Conformer (Dihedral Angle Cα-C1-C2-F) | Relative Energy (kcal/mol) |
| 0° (Eclipsed) | 2.5 |
| 60° (Gauche) | 0.8 |
| 90° (Perpendicular) | 0.0 |
| 120° (Gauche) | 1.2 |
| 180° (Anti) | 1.8 |
This table is for illustrative purposes. Actual values would be obtained from quantum chemical calculations.
Application of Machine Learning and Artificial Intelligence in Chemical Reaction Discovery and Optimization
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for accelerating chemical discovery. rsc.orgbyui.edu These data-driven approaches can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even discover novel transformations.
For a compound like this compound, ML models could be used to predict its reactivity in various chemical transformations. For example, a model trained on a vast database of nucleophilic aromatic substitution reactions could predict the likelihood of displacing the fluorine atom with different nucleophiles under various conditions.
One of the major challenges in applying ML to reaction prediction is the need for large, high-quality datasets. chemrxiv.org While there might not be a specific dataset for reactions of this compound, models trained on broader classes of reactions involving substituted aromatics and nitriles could still provide valuable predictions. These models often use molecular fingerprints or graph-based representations to encode the structures of the reactants and then use algorithms like random forests or neural networks to predict the products or yields. arxiv.org
Furthermore, ML can be coupled with high-throughput experimentation in a closed-loop system to optimize reaction conditions. An ML model could suggest a set of initial reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation of this compound. The experimental results would then be used to retrain the model, which would in turn suggest a new set of improved conditions, leading to rapid optimization.
Theoretical Frameworks for Analyzing Chemical Transformation Phases (e.g., Reaction Phase Diagrams)
The outcome of a chemical transformation is not only dependent on the intrinsic reactivity of the molecules but also on the reaction conditions, such as temperature, pressure, and concentration. Theoretical frameworks, including the construction of reaction phase diagrams, can be used to map out the different possible outcomes of a reaction as a function of these variables.
While traditionally determined experimentally, computational methods, including machine learning, are increasingly being used to predict phase diagrams. rsc.orgacs.org For a system involving the chemical transformations of this compound, a reaction phase diagram could delineate the regions where different products are favored. For example, in a reaction with a strong base, a phase diagram could show the conditions under which deprotonation at the benzylic position is favored over nucleophilic attack at the aromatic ring.
The construction of such diagrams for reactive systems is complex and often relies on a combination of thermodynamic data obtained from quantum chemical calculations and kinetic information from transition state theory. By integrating these theoretical tools, a comprehensive picture of the chemical transformation landscape of this compound can be developed, guiding the rational design of synthetic routes and the control of reaction outcomes.
Emerging Research Directions and Future Perspectives for 2 Fluoro 5 Methylphenylacetonitrile
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Phenylacetonitrile (B145931) Chemistry
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of phenylacetonitrile derivatives, including 2-Fluoro-5-methylphenylacetonitrile. Research is increasingly focused on creating catalysts that offer enhanced reactivity and stereoselectivity, enabling the synthesis of complex chiral molecules.
One significant area of advancement is the use of chiral catalysts in asymmetric reactions. For instance, the catalytic asymmetric Mannich reaction of α-fluoronitriles with ketimines, facilitated by chiral copper complexes, allows for the diastereodivergent and enantioselective synthesis of α-fluoro-β-aminonitriles. nih.gov This methodology provides efficient access to molecules with vicinal tetrasubstituted stereocenters, which are valuable in drug discovery. nih.gov The choice of ligand, such as Walphos for high diastereoselectivity or Taniaphos for superior enantioselectivity, is critical in controlling the stereochemical outcome of the reaction. nih.gov
Furthermore, ruthenium-based catalysts have demonstrated considerable promise in various organic transformations. arabjchem.org These catalysts are effective in dehydrogenation reactions, which are atom-economical and environmentally friendly processes. arabjchem.org For example, ruthenium(II) hydride complexes have been successfully employed in the dehydrogenation of N-heterocycles and alcohols, including substrates with halogen substituents like fluorine. arabjchem.org The application of such catalytic systems to this compound could open new avenues for its conversion into a variety of functionalized products.
The table below summarizes key aspects of emerging catalytic systems relevant to phenylacetonitrile chemistry.
| Catalyst Type | Reaction | Key Advantages | Relevant Functional Group |
| Chiral Copper Complexes | Asymmetric Mannich Reaction | High stereoselectivity (diastereo- and enantioselectivity) | α-Fluoronitrile |
| Ruthenium(II) Hydride Complexes | Dehydrogenation | Atom-economical, green chemistry | Halogenated aromatic rings |
| Palladium Complexes | Cross-Coupling Reactions | Formation of C-C bonds with high functional group tolerance | Benzyl (B1604629) halides |
Integration into Automated Synthesis and High-Throughput Discovery Platforms
The integration of this compound into automated synthesis and high-throughput discovery platforms presents a significant opportunity to accelerate the identification of new bioactive molecules and materials. These platforms enable the rapid synthesis and screening of large libraries of compounds, drastically reducing the time and resources required for traditional research and development.
Automated synthesis platforms, often utilizing robotic systems, can perform complex multi-step syntheses with high precision and reproducibility. For example, the automated synthesis of complex molecules like the PET probe [18F]ML-10 has been successfully demonstrated on commercially available synthesizers. nih.gov This showcases the potential for adapting such systems for the derivatization of this compound into a diverse range of compounds for screening.
High-throughput screening (HTS) technologies allow for the rapid biological evaluation of these compound libraries. nih.govchemrxiv.org A notable advancement is the development of a mega-high-throughput screening platform capable of screening billions of compounds. nih.govchemrxiv.org This technology has been used to identify potent non-natural polymers against various biological targets. nih.gov The structural motifs present in this compound make it an attractive candidate for inclusion in libraries screened against a wide array of biological targets, such as G protein-coupled receptors (GPCRs). nih.gov
The synergy between automated synthesis and HTS is a powerful engine for modern drug discovery. The physical and chemical properties of this compound, such as its stability and reactivity, make it a suitable building block for the creation of large and diverse chemical libraries for such platforms.
Exploration of Unprecedented Chemical Transformations and Synthetic Applications
The unique combination of a fluorinated aromatic ring and a nitrile functional group in this compound opens the door to exploring novel chemical transformations and synthetic applications. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent benzylic position, while the nitrile group serves as a versatile handle for a wide range of chemical modifications.
One area of exploration is the development of novel cyclization reactions. The nitrile group can participate in various cycloaddition and annulation reactions to construct heterocyclic and carbocyclic frameworks. For instance, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been employed for the enantioselective synthesis of dihydropyridinones and other heterocycles. aablocks.com Applying such methodologies to derivatives of this compound could lead to the discovery of novel molecular scaffolds with interesting biological properties.
Furthermore, the development of tandem reactions involving this compound is a promising avenue. Palladium-catalyzed tandem reactions of β-ketonitriles with arylboronic acids have been utilized for the multicomponent synthesis of polysubstituted pyridines. researchgate.net This highlights the potential for developing one-pot, multi-component reactions starting from this compound to rapidly build molecular complexity.
Patents also provide insight into potential transformations. For example, a patent describes the synthesis of 2-(4-bromo-2-fluoro-6-methylphenyl)acetonitrile and its subsequent reaction with methyl acrylate (B77674) in the presence of a base, indicating the reactivity of the benzylic position. google.com Another patent details the hydrolysis of a similar brominated phenylacetonitrile derivative to the corresponding acetic acid, which is then converted to an acid chloride for further reactions. google.com These examples underscore the versatility of the phenylacetonitrile scaffold for further functionalization.
Expansion of Fluorinated Building Block Chemistry for Advanced Materials and Molecular Scaffolds
Fluorinated compounds play a crucial role in modern science, with applications ranging from pharmaceuticals to advanced materials. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and binding affinity. sigmaaldrich.comalfa-chemistry.com this compound serves as a valuable fluorinated building block for the construction of more complex and functional molecules.
In medicinal chemistry, the introduction of fluorine is a common strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates. sigmaaldrich.com Phenylacetic acid derivatives, which can be synthesized from phenylacetonitriles, have been investigated as selective COX-2 inhibitors. google.com The presence of fluorine in the phenyl ring of this compound makes it an attractive starting material for the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
In the realm of materials science, fluorinated compounds are known for their unique properties, such as high thermal stability and hydrophobicity. alfa-chemistry.com Polytetrafluoroethylene (PTFE), or Teflon, is a well-known example of a fluoropolymer with widespread applications. alfa-chemistry.com While not a polymer itself, this compound can be used to synthesize fluorinated monomers or additives for the development of new polymers and materials with tailored properties.
The versatility of this compound as a building block is further highlighted by its potential use in the synthesis of various molecular scaffolds. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and amides, providing access to a wide range of derivatives. This chemical tractability, combined with the presence of the fluorine atom, makes it a key intermediate for creating diverse libraries of compounds for various applications.
Q & A
Q. What are the common synthetic routes for 2-Fluoro-5-methylphenylacetonitrile, and what reagents/conditions are typically employed?
Methodological Answer: Synthesis often involves nucleophilic substitution or cyanation reactions. For example:
- Nucleophilic Fluorination : Starting from halogenated precursors (e.g., 5-methyl-2-chlorophenylacetonitrile), fluorine substitution can be achieved using KF in polar aprotic solvents like DMF at elevated temperatures (80–100°C) .
- Cyanation : Introducing the nitrile group via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) .
- Safety Note : Reactions involving cyanides require strict control of pH and temperature to avoid HCN release .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR :
- ¹H NMR : The fluorine atom induces splitting in adjacent protons. For example, the methyl group (CH₃) resonates as a singlet near δ 2.3 ppm, while aromatic protons show complex splitting patterns (δ 6.8–7.5 ppm) .
- ¹³C NMR : The nitrile carbon appears near δ 118–120 ppm; fluorine coupling splits adjacent carbons .
- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group, while C-F stretches appear at 1100–1250 cm⁻¹ .
Q. What are the key safety considerations for handling and storing this compound?
Methodological Answer:
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or degradation .
- Handling : Use fume hoods and personal protective equipment (PPE) due to toxicity risks. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent violent reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated phenylacetonitrile derivatives?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilic substitution efficiency compared to electron-donating groups (e.g., -OCH₃). For example, 5-Fluoro-2-trifluoromethylphenylacetonitrile shows 15% lower yield than 5-Fluoro-2-methoxyphenylacetonitrile under identical conditions .
- Analytical Validation : Cross-check yields using multiple techniques (e.g., HPLC purity vs. isolated mass). Contaminants like unreacted precursors may inflate reported values .
Q. What strategies optimize regioselectivity in functionalizing this compound?
Methodological Answer:
Q. How do electronic effects influence the reactivity of the nitrile group in fluorinated phenylacetonitriles?
Methodological Answer:
- Electron-Withdrawing Fluorine : Increases electrophilicity of the nitrile, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
- Steric Effects : The methyl group at the 5-position hinders approach to the nitrile, reducing reaction rates in bulky reagents. Comparative studies with 2-Fluoro-4-methylphenylacetonitrile show 20% faster kinetics due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
